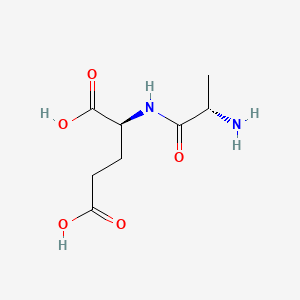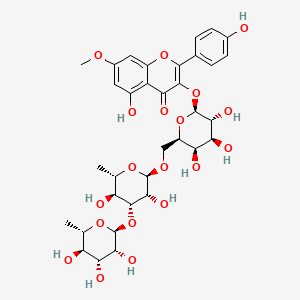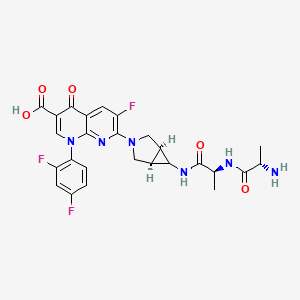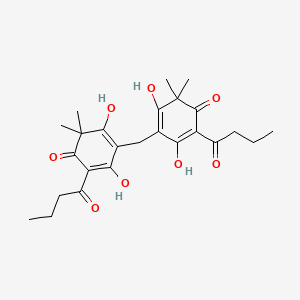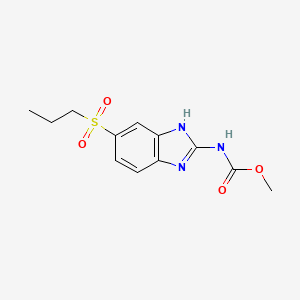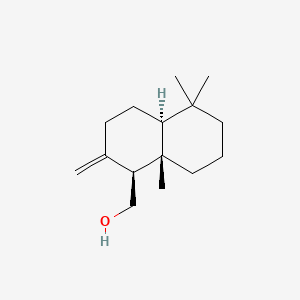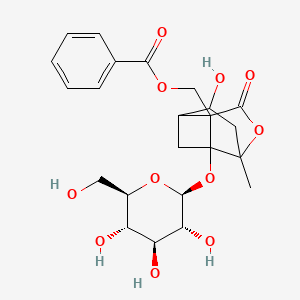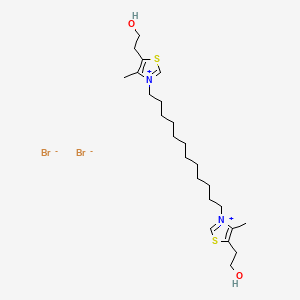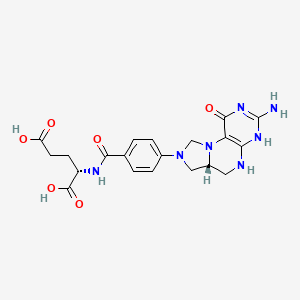
阿佛立替索林
描述
- 它是广泛使用的叶酸类药物,如甲酰四氢叶酸钙和左旋甲酰四氢叶酸钙的关键活性代谢物 .
莫杜福林®: (化学名称:[6R]-5,10-亚甲基四氢叶酸)是一种新型叶酸类化合物,旨在提高抗代谢药物在癌症治疗中的疗效并减少其副作用。
科学研究应用
化学: 莫杜福林®正在被研究,以了解其在优化高剂量甲氨蝶呤(HDMTX)治疗后的挽救治疗中的作用。
生物学: 正在研究其对细胞叶酸代谢和DNA合成的影响。
医学: 临床试验正在探索其在治疗骨肉瘤和转移性结直肠癌(mCRC)方面的安全性和有效性.
工业: 潜在的应用领域包括制药和个性化医疗。
作用机制
- 莫杜福林®通过充当单碳代谢中的关键辅酶发挥其作用。
- 它参与DNA合成、修复和甲基化过程。
- 分子靶标包括参与叶酸代谢的酶。
生化分析
Biochemical Properties
Arfolitixorin is involved in several biochemical reactions, primarily as a cofactor for the enzyme thymidylate synthase. This enzyme is essential for the synthesis of deoxythymidine monophosphate (dTMP), a building block of DNA. Arfolitixorin stabilizes the ternary complex formed between thymidylate synthase, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), and itself, thereby inhibiting DNA synthesis and leading to cell death . Additionally, arfolitixorin interacts with other enzymes and proteins involved in folate metabolism, enhancing the cytotoxic effects of chemotherapeutic agents like 5-fluorouracil .
Cellular Effects
Arfolitixorin exerts significant effects on various cell types and cellular processes. In cancer cells, it enhances the cytotoxicity of 5-fluorouracil by inhibiting DNA synthesis, leading to increased cell death . This compound also influences cell signaling pathways and gene expression, particularly those involved in cell proliferation and apoptosis. By stabilizing the thymidylate synthase complex, arfolitixorin disrupts the normal cellular metabolism, leading to reduced tumor growth and improved treatment outcomes .
Molecular Mechanism
The molecular mechanism of arfolitixorin involves its role as a cofactor for thymidylate synthase. Upon administration, arfolitixorin binds to thymidylate synthase and stabilizes the enzyme-substrate complex, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP . This inhibition leads to a depletion of thymidine triphosphate (TTP), a necessary constituent of DNA, thereby inhibiting DNA synthesis and inducing tumor cell death . Additionally, arfolitixorin enhances the binding of FdUMP to thymidylate synthase, further potentiating its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arfolitixorin have been observed to change over time. Studies have shown that arfolitixorin remains stable and retains its efficacy over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, indicate that prolonged exposure to arfolitixorin can lead to sustained inhibition of DNA synthesis and continued tumor cell death . The stability and degradation of arfolitixorin are critical factors in its effectiveness as a chemotherapeutic agent.
Dosage Effects in Animal Models
The effects of arfolitixorin vary with different dosages in animal models. Studies have demonstrated a clear dose-response relationship, with higher doses of arfolitixorin leading to increased cytotoxic effects and improved treatment outcomes . At high doses, arfolitixorin can also exhibit toxic or adverse effects, including gastrointestinal toxicity and myelosuppression . These findings highlight the importance of optimizing the dosage regimen to balance efficacy and safety.
Metabolic Pathways
Arfolitixorin is involved in several metabolic pathways, primarily those related to folate metabolism. It acts as a cofactor for enzymes like thymidylate synthase and methylenetetrahydrofolate reductase, which are crucial for DNA synthesis and repair . By enhancing the activity of these enzymes, arfolitixorin increases the metabolic flux through folate-dependent pathways, leading to improved treatment outcomes . Additionally, arfolitixorin influences the levels of various metabolites, including dTMP and TTP, which are essential for DNA synthesis .
Transport and Distribution
Within cells and tissues, arfolitixorin is transported and distributed through specific transporters and binding proteins. It is taken up by cells via folate receptors and reduced folate carriers, which facilitate its entry into the cytoplasm . Once inside the cell, arfolitixorin is distributed to various cellular compartments, including the nucleus, where it exerts its effects on DNA synthesis . The localization and accumulation of arfolitixorin within cells are critical factors in its efficacy as a chemotherapeutic agent.
Subcellular Localization
Arfolitixorin is primarily localized in the cytoplasm and nucleus of cells, where it interacts with enzymes involved in DNA synthesis and repair . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity and function of arfolitixorin are closely linked to its localization within the cell, as it needs to be in proximity to thymidylate synthase and other folate-dependent enzymes to exert its effects .
准备方法
- 莫杜福林®的合成路线涉及将5,10-亚甲基四氢叶酸转化为其[6R]-立体异构体。
- 工业生产方法通常包括化学合成或酶促法。
化学反应分析
- 莫杜福林®会发生各种反应,包括氧化、还原和取代。
- 这些反应中使用的常用试剂和条件取决于具体的转化。
- 形成的主要产物包括[6R]-5,10-亚甲基四氢叶酸的衍生物。
相似化合物的比较
- 莫杜福林®因其独特的结构和改善的安全特性而脱颖而出。
- 类似的化合物包括甲酰四氢叶酸钙、左旋甲酰四氢叶酸钙和其他叶酸衍生物。
属性
IUPAC Name |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUQALWYRSVHF-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185584 | |
| Record name | Methylenetetrahydrofolic acid, L-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31690-11-6 | |
| Record name | 5,10-Methylene-(6R)-tetrahydrofolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31690-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arfolitixorin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modufolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylenetetrahydrofolic acid, L-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARFOLITIXORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8R4A37V9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)

